Trisilane, 1,1,1,2,2,3,3-heptamethyl-
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Overview
Description
Trisilane, 1,1,1,2,2,3,3-heptamethyl- is a chemical compound with the linear formula C<sub>10</sub>H<sub>30</sub>Si<sub>4</sub> . It falls within the category of organosilicon compounds. The compound consists of three silicon atoms (trisilane) connected by hydrocarbon chains, with trimethylsilyl groups attached to each silicon atom. These trimethylsilyl groups enhance the compound’s stability and reactivity.
Synthesis Analysis
The synthesis of Trisilane, 1,1,1,2,2,3,3-heptamethyl- involves the reaction of appropriate silicon-containing precursors. While specific synthetic routes may vary, one common method is the reduction of trichlorosilane with lithium aluminum hydride (LiAlH<sub>4</sub>). This process yields the desired trisilane compound.
Molecular Structure Analysis
The molecular structure of Trisilane, 1,1,1,2,2,3,3-heptamethyl- consists of a central trisilane core (Si<sub>3</sub>) flanked by three trimethylsilyl (TMS) groups. The TMS groups provide steric hindrance, affecting the compound’s reactivity and stability. The compound’s three-dimensional arrangement influences its physical properties and interactions with other molecules.
Chemical Reactions Analysis
Trisilane, 1,1,1,2,2,3,3-heptamethyl- can participate in various chemical reactions:
- Hydrolysis : The compound reacts with water, yielding silanols (Si–OH) and trimethylsilanol.
- Oxidation : Under appropriate conditions, it can undergo oxidation to form siloxanes (Si–O–Si) or silanones (Si=O).
- Substitution Reactions : The TMS groups can be replaced by other functional groups, such as halogens or alkyl groups.
Physical And Chemical Properties Analysis
- Melting Point : Trisilane, 1,1,1,2,2,3,3-heptamethyl- is a colorless liquid with a melting point below room temperature.
- Boiling Point : It has a boiling point around 150°C.
- Solubility : It is soluble in organic solvents but immiscible with water.
- Stability : The TMS groups enhance its stability, preventing spontaneous decomposition.
Safety And Hazards
- Flammability : The compound is flammable and should be handled with caution.
- Toxicity : While not acutely toxic, inhalation or skin contact should be minimized.
- Reactivity : Avoid contact with strong acids or bases.
Future Directions
Research on Trisilane, 1,1,1,2,2,3,3-heptamethyl- continues to explore its applications in materials science, catalysis, and surface modification. Further investigations into its reactivity, stability, and functionalization pathways will contribute to its broader utilization.
Please note that this analysis is based on available information, and further studies may reveal additional insights. Always consult reliable sources and scientific literature for the most up-to-date details.
properties
InChI |
InChI=1S/C7H21Si3/c1-8(2)10(6,7)9(3,4)5/h1-7H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUWJFZFHLHOPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)[Si](C)(C)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21Si3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trisilane, 1,1,1,2,2,3,3-heptamethyl- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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